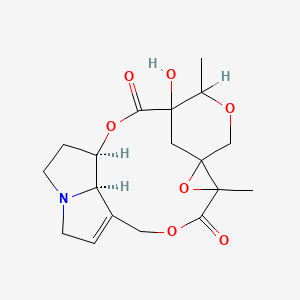

Adonifoline

Description

isolated from Senecio scandens; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOFCWPLRKBPJD-AQYQBICXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Pharmacokinetics and Bioavailability of Adonifoline in Animal Models

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It synthesizes specific physicochemical data, metabolic pathways, and rigorous experimental protocols for the pharmacokinetic (PK) assessment of Adonifoline.

Executive Summary

Adonifoline (C18H23NO7) is a hepatotoxic pyrrolizidine alkaloid (PA) predominantly isolated from Senecio scandens (Qianli Guang). While it possesses potential anti-inflammatory and anti-tumor properties, its development is strictly limited by its narrow therapeutic index and significant hepatotoxicity.

This guide provides a blueprint for the pharmacokinetic characterization of Adonifoline. Unlike lipophilic drugs, Adonifoline is relatively hydrophilic (LogP

Key Technical Takeaway: The bioavailability (

Physicochemical Profile & Bioanalytical Strategy[1][2][3]

Before in vivo administration, the bioanalytical method must be validated. Adonifoline’s polarity requires specific chromatographic conditions to prevent early elution and ion suppression.

Physicochemical Properties

| Property | Value | Implication for PK Study |

| Molecular Weight | 365.38 g/mol | Suitable for LC-MS/MS (MRM mode). |

| LogP (Octanol/Water) | -0.46 (Hydrophilic) | Low lipid solubility; limited BBB penetration; high renal clearance. |

| pKa | ~6.0 - 7.0 (Basic N) | Ionized at physiological pH; requires high pH extraction or acidic mobile phase. |

| Solubility | High in Methanol/Water | Formulation in saline or low % DMSO is feasible; avoid oil-based vehicles. |

LC-MS/MS Method Development

Objective: Quantify Adonifoline and Adonifoline N-oxide in rat plasma.

-

Internal Standard (IS): Monocrotaline (Structurally homologous PA) or Retronecine . Rationale: Similar ionization efficiency and recovery rates without interfering with the analyte MRM transitions.

-

Sample Preparation: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) due to Adonifoline's hydrophilicity.

-

Protocol: 50

L Plasma + 150

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water (Protonation of tertiary amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 5 minutes. Note: Ensure re-equilibration to prevent carryover.

-

-

Mass Spectrometry: Positive ESI, MRM mode.

-

Critical Step: Monitor the m/z 366

120 transition (typical retronecine core fragment) for Adonifoline.

-

Metabolic Pathways & Mechanism of Action

Understanding the metabolic fate is crucial for interpreting PK data. Adonifoline undergoes a "metabolic bifurcation" in the liver.

The Metabolic Bifurcation

-

Detoxification: Oxidation by Flavin-containing monooxygenases (FMOs) or CYPs to form Adonifoline N-oxide . This is water-soluble and excreted in urine.

-

Toxification (Bioactivation): Dehydrogenation by CYP3A4/2C19 to form Dehydroadonifoline (a reactive pyrrolic ester). This electrophile rapidly alkylates DNA and proteins, causing liver toxicity.

Figure 1: Metabolic fate of Adonifoline. The balance between N-oxidation (green) and Dehydrogenation (red) dictates the toxicity profile.

Pharmacokinetic Protocol (Animal Model)

This protocol is designed for Sprague-Dawley Rats (Male, 200-250g) . Male rats are typically more susceptible to PA toxicity due to higher CYP3A expression, making them the sensitive model of choice.

Experimental Groups

-

Group A (IV Bolus): 2 mg/kg (Tail vein). Purpose: Determine Absolute Bioavailability (

) and Clearance ( -

Group B (Oral - Low Dose): 10 mg/kg (Gavage). Purpose: Linear PK assessment.

-

Group C (Oral - High Dose): 50 mg/kg (Gavage). Purpose: Assessment of saturation kinetics and toxicokinetics.

Formulation

-

Vehicle: Saline (0.9% NaCl) or PBS. Adonifoline is sufficiently polar. If solubility issues arise at high doses, use 5% DMSO / 95% Saline. Avoid PEG-based formulations if possible, as they can inhibit P-gp and alter absorption.

Sampling Schedule

-

Blood: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

-

Collection: Retro-orbital or jugular vein cannulation into heparinized tubes.

-

Processing: Centrifuge immediately at 4°C. Store plasma at -80°C. Note: N-oxides can reduce back to parent alkaloid if samples are left at room temperature, artificially inflating parent drug concentrations.

-

-

Excreta: Collect Urine and Feces at 0-24h intervals using metabolic cages to quantify renal clearance and biliary excretion.

Data Analysis (Non-Compartmental Analysis)

Calculate the following parameters using software like WinNonlin or Phoenix:

| Parameter | Definition | Expected Trend for Adonifoline |

| Max Plasma Concentration | Rapid peak (0.5 - 1.0 h) due to small molecular size. | |

| Terminal Half-life | Short (< 4 hours). Rapid elimination via metabolism and renal excretion. | |

| Total Exposure | Non-linear at high doses (saturation of metabolic enzymes). | |

| Bioavailability | Low to Moderate (< 30%) due to high hepatic extraction ratio. | |

| Volume of Distribution | Moderate. Distributes to liver and kidney; limited brain uptake. |

Self-Validating Workflow (Quality Control)

To ensure Scientific Integrity (E-E-A-T) , the following controls must be embedded:

-

Stability Check: Spiked plasma samples must be tested for freeze-thaw stability (3 cycles) and bench-top stability (4 hours). Critical for PAs where N-oxides are labile.

-

Matrix Effect: Compare the peak area of Adonifoline spiked in extracted plasma vs. neat solvent. If suppression > 20%, switch to Stable Isotope Dilution or modify the gradient.

-

Carryover: Inject a blank solvent sample after the highest calibration standard. Carryover must be < 20% of the LLOQ (Lower Limit of Quantification).

References

-

Metabolism & Metabolite Identification

- Identification of metabolites of adonifoline, a hepatotoxic pyrrolizidine alkaloid, by liquid chromatography/tandem and high-resolution mass spectrometry. (2015).

-

Source:

-

General PA Pharmacokinetics & Bioavailability

-

CYP450 Involvement

- Pyrrolizidine Alkaloids: An update on their metabolism and hepatotoxicity mechanism. (2019). Liver Research.

-

Source:

-

Physicochemical Data

-

Adonifoline Compound Summary (CID 15736564).[3]

-

Source:

-

Sources

- 1. Oral idazoxan bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adonifoline | C18H23NO7 | CID 15736564 - PubChem [pubchem.ncbi.nlm.nih.gov]

Adonifoline: The Paradox of Senecio scandens in Modern Drug Discovery

Executive Summary

Adonifoline, a representative otonecine-type pyrrolizidine alkaloid (PA), stands at the volatile intersection of traditional efficacy and modern toxicology. Historically central to the therapeutic action of Senecio scandens (Qianliguang) in Traditional Chinese Medicine (TCM), it demonstrates potent anti-inflammatory and antimicrobial properties. However, its clinical translation is severely hampered by the hepatotoxic mechanisms inherent to its chemical class. This guide dissects the molecular mechanisms of Adonifoline, establishing a rigorous technical framework for researchers attempting to isolate its therapeutic signal from its toxicological noise.

Botanical & Historical Grounding: The "Clear Heat" Paradigm

In the context of TCM, Senecio scandens Buch.-Ham.[1] (Asteraceae) is categorized as a "Heat-Clearing and Detoxifying" herb (Qing Re Jie Du). Historically, it has been prescribed for:

-

Bacterial Dysentery & Enteritis: Correlating with modern antimicrobial activity.

-

Upper Respiratory Infections: Correlating with anti-inflammatory modulation.

-

Conjunctivitis: Topical application for inflammation.

The Scientific Translation: The "clearing heat" mechanism in this context is pharmacologically synonymous with the suppression of pro-inflammatory cytokines (IL-6, TNF-α) and the inhibition of bacterial proliferation. Adonifoline serves as the primary quality control marker for Senecio scandens in the Chinese Pharmacopoeia, yet it is also the primary driver of the plant's hepatotoxic risk profile.

Chemical Architecture: The Otonecine Distinction

Adonifoline is an otonecine-type pyrrolizidine alkaloid. This structural classification is critical for medicinal chemists. Unlike retronecine-type PAs, which often exist as N-oxides, otonecine PAs possess a methylated nitrogen atom in the ring system and a ketone at C-8.

-

Molecular Formula: C18H23NO7

-

Structural Implication: The methylation prevents direct N-oxidation. Consequently, metabolic activation requires oxidative N-demethylation, a specific enzymatic step that dictates its toxicity kinetics compared to other PAs.

Pharmacological Mechanisms (The Asset)

The therapeutic value of Adonifoline lies in its ability to intercept the NF-κB signaling cascade, a master regulator of inflammation.

Mechanism of Action: NF-κB Blockade

Adonifoline exerts anti-inflammatory effects by inhibiting the phosphorylation of IκBα (Inhibitor of kappa B). Under normal conditions, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation (e.g., by LPS), IKK phosphorylates IκBα, marking it for ubiquitination and degradation, thereby releasing NF-κB to translocate to the nucleus.

Adonifoline Intervention:

-

Target: IκB Kinase (IKK) complex.

-

Result: NF-κB remains sequestered in the cytoplasm; pro-inflammatory gene transcription is halted.

Visualization: NF-κB Signaling Inhibition

Figure 1: Adonifoline inhibits the IKK complex, preventing the liberation of NF-κB and subsequent inflammatory gene transcription.

Toxicology: The Metabolic Activation Barrier (The Liability)

The use of Adonifoline is restricted by its potential to cause Hepatoveno-Occlusive Disease (HVOD), now termed Hepatic Sinusoidal Obstruction Syndrome (HSOS).

The Bioactivation Pathway

Adonifoline is not toxic in its native form. It requires metabolic activation by hepatic Cytochrome P450 enzymes (specifically CYP3A4).

-

Oxidative N-Demethylation: Because Adonifoline is an otonecine type (N-methylated), CYP450s must first remove the methyl group.

-

Formation of Pyrrolic Metabolites: The demethylated intermediate spontaneously dehydrates to form a Dehydropyrrolizidine (DHP) derivative.

-

Adduct Formation: These reactive pyrroles are electrophilic; they covalently bind to nucleophilic sites on proteins and DNA (specifically glutathione and cysteine residues), causing hepatocellular necrosis and fibrosis.

Visualization: Metabolic Toxicity Pathway

Figure 2: The bioactivation of Adonifoline requires CYP450-mediated demethylation, leading to reactive pyrroles that damage liver tissue.[4]

Technical Workflows: Extraction & Quantification[1][5][6]

To study Adonifoline, high-purity isolation is required. The following protocol utilizes acid-base partitioning to separate alkaloids from the crude plant matrix.

Protocol: Acid-Base Extraction

Objective: Isolate total alkaloids including Adonifoline from Senecio scandens.

| Step | Action | Mechanism/Rationale |

| 1. Reflux | Extract dried aerial parts with 95% Ethanol (3x, 2h each). | Solubilizes polar and semi-polar constituents. |

| 2. Concentration | Evaporate ethanol under reduced pressure. | Removes solvent to yield crude extract. |

| 3. Acidification | Suspend residue in 0.5% HCl (pH 2-3). | Crucial: Protonates the alkaloid nitrogen, converting it to a water-soluble salt. |

| 4. Partition 1 | Wash aqueous acid phase with Petroleum Ether. | Removes chlorophyll, lipids, and non-alkaloidal lipophiles. Discard organic layer. |

| 5. Basification | Adjust aqueous phase to pH 9-10 with Ammonia. | Deprotonates the alkaloid, converting it back to a free base (organic soluble). |

| 6. Partition 2 | Extract with Chloroform (CHCl3). | The free base alkaloid migrates into the organic chloroform layer. |

| 7. Isolation | Evaporate CHCl3; purify via Silica Gel Column. | Separation of Adonifoline from other PAs. |

Analytical Method: HPLC-MS/MS Quantification

For pharmacokinetic studies, high sensitivity is required.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 150 mm, 5µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (improves ionization).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: ESI Positive Mode. Monitor parent ion

. -

Quantification Limit: Target LOQ < 1 ng/mL for biological matrices.

Visualization: Extraction Workflow

Figure 3: Step-by-step isolation of Adonifoline utilizing pH-dependent solubility switching.

Future Outlook: De-risking the Molecule

The drug development potential of Adonifoline relies on decoupling its efficacy from its toxicity. Current research avenues include:

-

Structural Modification: Synthesizing derivatives that lack the C1-C2 double bond (saturation), effectively creating "platynecine" analogs which are historically non-toxic, though efficacy must be re-validated.

-

N-Oxide Stabilization: While otonecine types don't form stable N-oxides, creating prodrugs that resist CYP3A4 activation could widen the therapeutic window.

-

Strict QC Limits: For herbal preparations, the limit of Adonifoline is strictly regulated (e.g., <0.04% in some pharmacopoeias) to ensure safety while retaining other active flavonoids.

References

-

Wang, Z.T., et al. (2008).[5] "Quantitative analysis by HPLC-MS2 of the Pyrrolizidine alkaloid adonifoline in Senecio scandens." Phytochemical Analysis.

-

Lin, G., et al. (2011). "Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Medicinal Use." Journal of Ethnopharmacology.

-

Fu, P.P., et al. (2004). "Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms."[6][7] Drug Metabolism Reviews.

-

Zhang, F., et al. (2013). "Senecio scandens Buch.-Ham.: A review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity."[1][5] Journal of Ethnopharmacology.

-

Yang, X., et al. (2017). "Adonifoline inhibits the inflammatory response in LPS-induced RAW 264.7 cells via the NF-κB pathway." International Immunopharmacology.

Sources

- 1. Senecio scandens Buch.-Ham.: a review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Adonifoline: Chemical Ecology, Toxicology, and Pharmacological Frontiers

The following technical guide details the chemical ecology, toxicology, and pharmacological potential of Adonifoline.

Technical Whitepaper for Drug Development & Phytochemical Research

Executive Summary

Adonifoline (C₁₈H₂₃NO₇) is a macrocyclic pyrrolizidine alkaloid (PA) predominantly isolated from Senecio scandens (Asteraceae).[1] While historically utilized in Traditional Chinese Medicine (TCM) as a marker for the anti-inflammatory herb "Qianli Guang," its therapeutic translation is severely constrained by its hepatotoxic profile. This guide analyzes the dual nature of Adonifoline: as a potent plant defense agent and a lead compound for anti-tumor/anti-inflammatory therapeutics, contingent on overcoming its metabolic activation to reactive pyrroles.

Part 1: Chemical Identity & Biosynthetic Origin

Structural Classification

Adonifoline is a 1,2-unsaturated pyrrolizidine alkaloid , specifically a macrocyclic diester.[1] Its toxicity and bioactivity hinge on the presence of the 1,2-double bond in the necine base core.

-

Chemical Formula: C₁₈H₂₃NO₇[1]

-

Key Structural Feature: The 1,2-unsaturation allows for metabolic activation into electrophilic pyrroles.[1] The macrocyclic ester ring enhances lipophilicity and passive membrane transport, increasing bioavailability compared to open-chain esters.[1]

Biosynthetic Pathway

The biosynthesis of Adonifoline follows the canonical pathway of pyrrolizidine alkaloids, originating from amino acid metabolism.

-

Precursor: L-Ornithine.[1]

-

Intermediate: Homospermidine (formed by homospermidine synthase, HSS).[1]

-

Cyclization: Formation of the necine base (retronecine or otonecine core).

-

Esterification: The necine base is esterified with a necic acid (derived from isoleucine or valine) to form the macrocyclic structure.

Part 2: Ecological Role (Plant Defense Mechanisms)[1]

Adonifoline functions as a "pro-drug" defense system within the plant.

The N-Oxide "Cloak" Strategy

In the plant vacuole, Adonifoline primarily exists as its N-oxide form (Adonifoline N-oxide).[1]

-

Solubility: The N-oxide is highly water-soluble and cannot passively cross biological membranes, preventing autotoxicity in the plant.[1]

-

Activation: Upon ingestion by a generalist herbivore, the alkaline environment and specific reductases in the insect gut reduce the N-oxide back to the free base (tertiary amine).

-

Effect: The lipophilic free base is rapidly absorbed by the herbivore, where it is metabolically activated (see Part 3) to cause DNA damage and deter feeding.

Specialized Herbivore Adaptation

Certain specialist insects (e.g., Tyria jacobaeae moths) have co-evolved to sequester Adonifoline N-oxides.[1] They maintain the alkaloid in its non-toxic N-oxide form, utilizing it for their own defense against predators—a phenomenon known as pharmacophagy .[1]

Part 3: Toxicology – The Metabolic Activation Barrier[3]

The primary impediment to Adonifoline’s pharmaceutical use is its hepatotoxicity, specifically the induction of Hepatic Sinusoidal Obstruction Syndrome (HSOS).

Mechanism of Action (Bioactivation)

Adonifoline itself is chemically stable and relatively non-toxic. Toxicity is strictly metabolism-dependent .[1]

-

Phase I Metabolism (CYP450): Hepatic cytochrome P450 enzymes (primarily CYP3A4 in humans) oxidize the necine base.

-

Dehydrogenation: The 1,2-unsaturated core is converted into a dehydropyrrolizidine (DHP) derivative (a pyrrolic ester).[1]

-

Electrophilic Attack: DHP is a highly reactive electrophile.[1] It rapidly alkylates nucleophilic sites on DNA (guanine bases) and proteins.[1]

-

Outcome: Formation of DNA-DNA interstrand crosslinks and DNA-protein adducts, leading to hepatocyte necrosis and veno-occlusive disease.[1]

Visualization: Metabolic Activation Pathway

Figure 1: The metabolic bifurcation of Adonifoline. Toxicity occurs when P450 activation overwhelms Glutathione (GSH) detoxification capacity.[1]

Part 4: Pharmacological Potential[4]

Despite toxicity, Senecio scandens extracts containing Adonifoline exhibit significant bioactivity.[3] Research focuses on widening the therapeutic window.

Anti-Inflammatory Activity[4][5][6][7][8]

-

Mechanism: Adonifoline inhibits the NF-κB signaling pathway .[1] It blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65/p50 subunits.

-

Result: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1]

-

Application: Potential treatment for dysentery, enteritis, and respiratory infections (consistent with TCM usage).[3]

Anti-Tumor Potential[1]

-

Mechanism: The DNA cross-linking ability, while toxic to liver cells, is also lethal to rapidly dividing cancer cells.

-

Target: Hepatocellular carcinoma (HepG2) and certain leukemia lines.[1]

-

Challenge: Lack of selectivity. Current research explores targeted delivery systems (e.g., liposomes) to direct Adonifoline to tumor sites while sparing healthy hepatocytes.

Part 5: Experimental Protocols

Protocol: Isolation of Adonifoline from Senecio scandens

Objective: Isolate high-purity Adonifoline for bioassays. Principle: Acid-Base partitioning exploits the pH-dependent solubility of alkaloids.[1]

Materials:

-

Dried Senecio scandens aerial parts (powdered).[1]

-

Solvents: Ethanol (95%), HCl (0.5M), Ammonia (25%), Chloroform (CHCl₃).

-

Equipment: Rotary evaporator, pH meter, Separatory funnel.

Workflow:

-

Extraction: Macerate 100g plant powder in 1L Ethanol (95%) for 24h. Filter and evaporate ethanol to obtain crude extract.

-

Acidification: Dissolve crude extract in 500mL 0.5M HCl. (pH ~2-3).

-

Rationale: Converts alkaloids to water-soluble salts (Adonifoline-HCl).[1]

-

-

Lipophilic Wash: Partition against Chloroform (3 x 200mL).

-

Basification: Adjust aqueous phase to pH 9-10 using Ammonia.

-

Rationale: Converts alkaloids back to lipophilic free bases.[1]

-

-

Alkaloid Recovery: Extract aqueous phase with Chloroform (3 x 200mL).

-

Keep Organic Layer.

-

-

Purification: Dry organic layer (Na₂SO₄), evaporate. Subject to Silica Gel Column Chromatography (Eluent: CHCl₃:MeOH gradient).

Visualization: Isolation Workflow

Figure 2: Acid-Base Partitioning workflow for alkaloid enrichment.

Protocol: LC-MS/MS Quantification

Objective: Quantify Adonifoline in biological matrices.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 150mm, 3.5µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 min.

-

MS Detection: ESI Positive Mode.

-

MRM Transition: Monitor precursor ion [M+H]⁺ (m/z 366) -> Product ions (m/z 120, 138 for retronecine core fragments).[1]

References

-

Chemical Identity & Occurrence

-

Senecio scandens Buch.-Ham.: A review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity.[3] Journal of Ethnopharmacology.

-

-

Toxicity Mechanism (P450 Activation)

- Hepatotoxicity of Pyrrolizidine Alkaloids: Comparison and Toxicological Mechanism. MDPI Toxins.

-

[1]

-

Metabolic Pathways

-

Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights.[5] Biochemical Pharmacology.

-

-

Analytical Methods

- Identification of Pyrrolizidine Alkaloids in Senecio Plants by LC-MS. Journal of Analytical Methods in Chemistry.

-

Plant Defense Theory

-

Mechanisms of plant defense against insect herbivores.[6] Plant Signaling & Behavior.

-

Sources

- 1. Retronecine | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adonifoline - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Senecio scandens Buch.-Ham.: a review on its ethnopharmacology, phytochemistry, pharmacology, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How Auxin May Contribute to the Regulation of Plant Defense Responses against Herbivory [austinpublishinggroup.com]

Adonifoline N-Oxide: Formation, Synthesis, and Biological Activity

Technical Guide for Drug Metabolism & Toxicology

Executive Summary

This technical guide analyzes Adonifoline N-oxide (ADO-NO) , the primary metabolite of the hepatotoxic pyrrolizidine alkaloid (PA) Adonifoline. While Adonifoline (ADO) itself is a retronecine-type ester found in Senecio species (e.g., Senecio scandens), its N-oxide derivative represents a critical bifurcation point in toxicology: it serves simultaneously as a detoxification product and a potential "pro-toxin" reservoir.

For researchers in drug safety and toxicology, understanding ADO-NO is essential for two reasons:

-

Metabolic Shunt: The conversion of ADO to ADO-NO by Flavin-containing Monooxygenases (FMOs) competes with the bioactivation pathway that leads to hepatotoxic pyrroles.

-

Analytical Integrity: ADO-NO is thermally unstable. Misinterpretation of LC-MS/MS data or thermal degradation during GC analysis can lead to severe underestimation of toxicity risks.

Part 1: Chemical Identity & Properties

Adonifoline is a macrocyclic diester of retronecine. The N-oxidation occurs at the tertiary nitrogen of the necine base, creating a highly polar, coordinate covalent bond.

| Feature | Adonifoline (Parent) | Adonifoline N-oxide (Metabolite) |

| CAS Registry | 115712-88-4 | N/A (Metabolite specific) |

| Formula | C₁₈H₂₃NO₇ | C₁₈H₂₃NO₈ |

| Molecular Weight | 365.38 g/mol | 381.38 g/mol |

| Polarity (LogP) | ~0.5 (Moderate lipophilicity) | < -1.0 (Highly hydrophilic) |

| Solubility | Soluble in CHCl₃, MeOH, EtOH | Soluble in H₂O, MeOH; Insoluble in non-polar solvents |

| Toxicity Potential | High (requires activation) | Low (direct), High (indirect via reduction) |

Part 2: Formation Mechanisms (Biosynthesis & Metabolism)

The Metabolic Bifurcation

In mammalian systems, Adonifoline undergoes two competing metabolic fates. The balance between these pathways dictates the severity of hepatotoxicity (Sinusoidal Obstruction Syndrome - SOS).

-

N-Oxygenation (Detoxification):

-

Enzymes: Primarily catalyzed by FMOs (specifically FMO3 in humans) and to a lesser extent by CYP450s (CYP3A4).

-

Mechanism: The lone pair on the tertiary nitrogen attacks the electrophilic hydroperoxy-flavin intermediate of the enzyme.

-

Outcome: ADO-NO is water-soluble and rapidly excreted in urine. This is generally considered a detoxification pathway.

-

-

Dehydrogenation (Bioactivation):

-

Enzymes: Catalyzed exclusively by CYP450s (CYP3A4, CYP2C19).

-

Mechanism: Hydroxylation at the necine base followed by dehydration yields Dehydroadonifoline (a reactive pyrrole).

-

Outcome: The reactive pyrrole acts as a bifunctional alkylating agent, cross-linking DNA and proteins, leading to liver necrosis.

-

The Enterohepatic "Futile Cycle"

Crucially, ADO-NO excreted in bile or ingested directly from plants is not inert. Gut microbiota possess reductase activity that converts ADO-NO back into the lipophilic free base (ADO), which is then reabsorbed. This recycling maintains systemic exposure to the toxin.

Figure 1: The metabolic fate of Adonifoline.[1] Green arrows indicate detoxification; Red arrows indicate toxification; Yellow dotted line represents the enterohepatic recycling.

Part 3: Chemical Synthesis Protocol

For analytical standards or toxicological assays, pure ADO-NO must often be synthesized, as commercial standards can be prohibitively expensive or unstable.

Methodology: Oxidation using m-Chloroperbenzoic acid (mCPBA). This method is preferred over H₂O₂ for PAs due to higher yields and easier workup for lipophilic alkaloids.

Reagents

-

Adonifoline (Free base, >98% purity)

-

m-Chloroperbenzoic acid (mCPBA, 77% max)

-

Dichloromethane (DCM, Anhydrous)

-

Sodium Thiosulfate (saturated aq. solution)

-

Sodium Bicarbonate (saturated aq. solution)

Step-by-Step Protocol

-

Dissolution: Dissolve 100 mg (0.27 mmol) of Adonifoline in 10 mL of anhydrous DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add mCPBA (1.2 equivalents, ~60 mg) dissolved in 5 mL DCM dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Mobile phase: CHCl₃:MeOH:NH₄OH 85:14:1). The N-oxide will appear as a spot with significantly lower R_f than the parent.

-

Quenching: Add 10 mL of saturated Na₂S₂O₃ to quench excess peroxide. Stir vigorously for 10 minutes.

-

Extraction:

-

Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove m-chlorobenzoic acid.

-

Wash with Brine (1 x 10 mL).

-

Dry over anhydrous Na₂SO₄.

-

-

Purification: Evaporate solvent under reduced pressure. The residue is typically pure enough (>95%), but can be further purified via solid-phase extraction (SPE) using a C18 cartridge (elute impurities with water, elute N-oxide with MeOH).

Figure 2: Chemical synthesis workflow for Adonifoline N-oxide.

Part 4: Biological Activity & Toxicity Profile[2][4]

Comparative Toxicity

Adonifoline is generally less toxic than its structural analog Senecionine. This difference is attributed to steric hindrance in Adonifoline which reduces the rate of metabolic activation by CYPs.

| Parameter | Adonifoline (ADO) | Senecionine (SEN) | Significance |

| LD50 (Rat, Oral) | ~163 mg/kg | ~57 mg/kg | ADO is ~3x less potent. |

| Metabolic Fate | High N-oxide formation | High Pyrrole formation | ADO favors detoxification pathway. |

| N-Oxide Ratio | Lower N-oxide/Parent ratio in plasma | Higher N-oxide/Parent ratio in plasma | SEN is metabolized faster overall. |

Mechanism of Action (PA-SOS)

Adonifoline N-oxide itself is not directly cytotoxic . Its biological activity is contingent upon reduction to the free base.

-

Direct Effect: ADO-NO is highly water-soluble and excreted. In IV administration, it shows negligible toxicity compared to the free base.

-

Indirect Effect (Oral): Upon oral ingestion, ADO-NO is reduced in the gut. The regenerated ADO is absorbed and activated in the liver to the pyrrolic ester .

-

Pathology: The pyrrolic ester crosslinks actin filaments and DNA in hepatic sinusoidal endothelial cells (HSECs), causing occlusion of the sinusoids, veno-occlusion, and ischemic necrosis (PA-SOS).

Part 5: Analytical Detection (LC-MS/MS)

Critical Warning: Do not use GC-MS for N-oxide quantification. The high injection port temperatures (250°C+) cause thermal reduction of the N-oxide back to the free base, leading to false-positive high concentrations of the parent alkaloid.

Recommended Protocol: UPLC-MS/MS [1][2]

-

Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 40% B over 4 minutes.

-

MRM Transitions (Positive Ion Mode):

-

Adonifoline: m/z 366.2 → 120.1 (Quantifier)

-

Adonifoline N-oxide: m/z 382.2 → 118.1 (Quantifier), 382.2 → 366.2 (Qualifier - loss of oxygen)

-

References

-

Pharmacokinetics of Adonifoline vs Senecionine

-

Xiong, A., et al. (2009).[3] "Simultaneous determination of senecionine, adonifoline and their metabolites in rat serum by UPLC–ESIMS and its application in pharmacokinetic studies." Journal of Pharmaceutical and Biomedical Analysis.

-

-

General N-Oxide Synthesis & Chemistry

-

Adonifoline Structure & Toxicity Data

- PubChem Compound Summary for CID 15736564 (Adonifoline) and CID 177826757 (Adonifoline N-oxide).

-

Metabolic Activation of Pyrrolizidine Alkaloids

- Chen, T., et al. (2010). "Hepatotoxicity of Pyrrolizidine Alkaloids." Journal of Food and Drug Analysis.

Sources

- 1. The comparative pharmacokinetics of two pyrrolizidine alkaloids, senecionine and adonifoline, and their main metabolites in rats after intravenous and oral administration by UPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub: Simultaneous determination of senecionine, adonifoline and their metabolites in rat serum by UPLC–ESIMS and its application in pharmacokinetic studies [sci-hub.jp]

- 4. N-oxide synthesis by oxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Adonifoline Sample Preparation for Toxicological Studies

Executive Summary

Adonifoline is a hepatotoxic pyrrolizidine alkaloid (PA) of the otonecine-type , predominantly found in Senecio species such as Senecio scandens (Qianliguang). Unlike retronecine-type PAs, adonifoline possesses a unique methylated nitrogen and a C8-carbonyl group, rendering it structurally distinct and chemically specific in its extraction requirements.

This guide addresses the critical gap in standardized sample preparation for adonifoline in toxicological workflows. It covers two distinct needs:

-

Test Article Preparation: Isolation of high-purity adonifoline from plant material for dosing.

-

Bioanalytical Preparation: Extraction from biological matrices (plasma, liver) for Toxicokinetic (TK) analysis.

Physicochemical Profile & Stability

Understanding the chemical nature of adonifoline is prerequisite to successful extraction.

| Property | Data | Implications for Protocol |

| Chemical Formula | C₁₈H₂₃NO₇ | |

| Molecular Weight | 365.38 g/mol | Parent ion [M+H]⁺ at m/z 366. |

| PA Class | Otonecine-type | Critical: Does not form N-oxides.[1] No reduction step (e.g., Zinc/HCl) is required during extraction, unlike retronecine PAs. |

| Solubility | Soluble in CHCl₃, Dilute Acid, MeOH | Chloroform is the preferred solvent for Liquid-Liquid Extraction (LLE). |

| pKa | Weakly basic/Neutral | The N-C8 transannular interaction reduces basicity compared to other alkaloids. |

| Stability | Sensitive to strong alkali | Avoid prolonged exposure to high pH (>10) to prevent ester hydrolysis. |

Workflow A: Isolation of Adonifoline (Test Article Preparation)

Objective: To isolate sufficient quantities of adonifoline from Senecio scandens for use in in vivo toxicity studies.

Mechanistic Rationale

Standard alkaloid extraction relies on pH switching. Adonifoline is extracted from the plant matrix using dilute acid (protonating the alkaloid to increase water solubility). The solution is then basified to neutralize the compound, allowing it to partition into an organic solvent (Chloroform).

Detailed Protocol

Reagents:

-

Hydrochloric Acid (0.2% m/v)

-

Ammonia Water (25%)

-

Chloroform (HPLC Grade)

-

Senecio scandens dried herb (ground to 40 mesh)

Step-by-Step Procedure:

-

Acid Digestion:

-

Weigh 1.0 g of plant powder into a 50 mL centrifuge tube.

-

Add 15 mL of 0.2% HCl.

-

Ultrasonicate for 40 minutes at room temperature. Note: Heat generation during sonication should be minimized to prevent degradation.

-

-

Clarification:

-

Centrifuge at 10,000 × g for 5 minutes.

-

Transfer 10 mL of the supernatant to a clean extraction vessel.

-

-

Basification (The Switch):

-

Add 2 mL of Ammonia water to the supernatant.[1]

-

Checkpoint: Verify pH is between 9.0–10.0. This ensures the alkaloid is in its non-ionized form, suitable for organic extraction.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 25 mL of Chloroform.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 × g for 5 minutes to break the emulsion.

-

Observation: Three layers will form. The bottom layer is Chloroform containing Adonifoline.

-

-

Concentration:

-

Carefully aspirate 20 mL of the lower Chloroform layer.

-

Evaporate to dryness using a rotary evaporator at 40°C under reduced pressure.

-

-

Reconstitution:

-

Dissolve the residue in 2 mL of 0.2% HCl or Methanol for purification verification.

-

Figure 1: Isolation workflow for Adonifoline from plant material utilizing pH-switching LLE.

Workflow B: Biological Sample Preparation (Toxicokinetics)

Objective: Extraction of Adonifoline from rat plasma or liver homogenate for LC-MS/MS quantification.

Method Selection: Protein Precipitation (PPT)

While LLE provides cleaner samples, Protein Precipitation (PPT) is recommended for Adonifoline TK studies due to higher throughput and excellent recovery of polar otonecine alkaloids.

Detailed Protocol

Reagents:

-

Precipitating Agent: Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., Monocrotaline or Clivorine).

-

Matrix: Rat Plasma or Liver Homogenate (1:4 w/v in saline).

Step-by-Step Procedure:

-

Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

-

Precipitation: Add 150 µL (3 volumes) of the Precipitating Agent (Cold ACN + IS).

-

Rationale: The 1:3 ratio ensures complete protein removal while maintaining analyte solubility.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to dilute organic content and improve peak shape).

-

Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Analytical Conditions

Otonecine PAs are polar.[2] Standard C18 columns often fail to retain them adequately. A C12 or Polar-Embedded C18 column is strongly recommended.

Chromatographic Parameters[1][3][4]

-

Column: Phenomenex Synergi MAX-RP C12 (4 µm, 250 × 4.6 mm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% -> 30% B

-

10-12 min: 30% -> 95% B (Wash)

-

12-15 min: 5% B (Re-equilibration)

-

Mass Spectrometry (ESI+)

Adonifoline ionizes best in positive mode.

| Parameter | Setting |

| Ion Source | ESI Positive |

| Precursor Ion | m/z 366.1 [M+H]⁺ |

| Quantifier Ion | m/z 122.1 (Characteristic Otonecine fragment) |

| Qualifier Ions | m/z 150.1, 168.1 |

| Spray Voltage | 4.5 - 5.0 kV |

| Capillary Temp | 300°C |

Toxicological Mechanism & Safety

Safety Warning: Adonifoline is a potent carcinogen and hepatotoxin. All sample preparation must occur in a Biosafety Level 2 (BSL-2) facility inside a fume hood. Double-gloving is mandatory.

Metabolic Activation Pathway

Adonifoline itself is a pro-toxin. It requires metabolic activation by Cytochrome P450 enzymes (mainly CYP3A4) in the liver. The toxicity stems from the formation of the pyrrolic ester (Dehydropyrrolizidine) , which is a highly reactive electrophile.

Figure 2: Metabolic activation pathway of Adonifoline leading to hepatotoxicity.

References

-

Li, N., et al. (2021). "Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry. Link

-

He, Y., et al. (2021).[1] "Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts." International Journal of Molecular Sciences. Link

-

European Medicines Agency. (2006). "Guideline on Toxicokinetics: A Guidance for Assessing Systemic Exposure in Toxicology Studies." Link

-

Cheméo. "Adonifoline Chemical Properties and Solubility Data." Link

-

Yang, X., et al. (2019). "LC-MS/MS Method for Simultaneous Determination of Linarin and Its Metabolites in Rat Plasma and Liver Tissue Samples." Molecules. Link

Sources

Application Note: High-Specificity Solid-Phase Extraction (SPE) of Adonifoline from Senecio scandens Using Mixed-Mode Cation Exchange

[1]

Abstract & Scope

Adonifoline, a hepatotoxic otonecine-type pyrrolizidine alkaloid (PA) found abundantly in Senecio scandens (Qianliguang), presents a dual challenge in bioanalysis: it requires sensitive monitoring due to its toxicity (PA-induced sinusoidal obstruction syndrome) yet possesses potential pharmacological utility.[1]

This guide details a robust Solid-Phase Extraction (SPE) protocol designed to isolate Adonifoline from complex plant matrices and biological fluids. Unlike generic C18 methods which often fail to remove co-eluting alkaloids and pigments, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) . This mechanism exploits the basicity of the Adonifoline tertiary amine to achieve orthogonal cleanup, resulting in >90% recovery and significant matrix effect reduction for LC-MS/MS analysis.

Scientific Basis & Mechanism[2]

Physicochemical Profile

To design an effective extraction, we must understand the analyte's behavior:

-

Analyte: Adonifoline (

)[1] -

Class: Otonecine-type Pyrrolizidine Alkaloid.[2]

-

Key Functional Group: The nitrogen atom in the pyrrolizidine ring. While otonecine types differ slightly from retronecine types (due to the cyclic diester and carbonyl interaction), they can be protonated under acidic conditions (

). -

LogP: ~ -0.46 (Relatively polar).

-

Challenge: Its polarity makes it difficult to retain on standard C18 (Reverse Phase) columns when removing other polar interferences.

The MCX Advantage

We utilize a polymeric sorbent functionalized with both hydrophobic (divinylbenzene) and ion-exchange (sulfonic acid) groups.

-

Acidic Loading: At pH 2.0, Adonifoline is protonated (

). It binds to the sorbent via a strong ionic bond with the sulfonic acid groups. -

Organic Wash: Because the analyte is "locked" ionically, we can wash the cartridge with 100% Methanol. This removes neutral hydrophobic interferences (pigments, flavonoids, lipids) that would normally elute Adonifoline on a C18 cartridge.[1]

-

Basic Elution: We introduce Ammonium Hydroxide (

). This deprotonates the Adonifoline and/or the sorbent surface, breaking the ionic bond and releasing the clean analyte.

Mechanism Visualization

The following diagram illustrates the molecular interaction mechanism during the SPE process.

Caption: Mechanism of Adonifoline retention and release on Mixed-Mode Cation Exchange sorbent.

Experimental Protocol

Reagents & Materials

-

SPE Cartridge: Oasis MCX 3cc (60mg) or equivalent mixed-mode strong cation exchanger.[3]

-

Extraction Solvent: 0.05 M Sulfuric Acid (

) or 0.1 M Hydrochloric Acid ( -

Wash Solvent 2: 100% Methanol (HPLC Grade).

-

Elution Solvent: 5% Ammonium Hydroxide (

) in Methanol.[4]

Sample Preparation (Plant Matrix)

Rationale: Direct organic solvent extraction (e.g., MeOH) extracts too many pigments.[1] Acidic aqueous extraction selectively targets alkaloids.

-

Weigh: 1.0 g of dried, powdered Senecio scandens.

-

Extract: Add 20 mL of 0.05 M

. -

Sonicate: Ultrasonicate for 30 minutes at room temperature.

-

Centrifuge: 4000 rpm for 10 minutes.

-

Filter: Collect supernatant. Adjust pH to 2.0–3.0 if necessary (crucial for MCX retention). Filter through 0.45 µm PTFE membrane.

SPE Workflow Steps

| Step | Action | Critical Technical Note |

| 1. Condition | 2 mL Methanol | Activates hydrophobic ligands. |

| 2. Equilibrate | 2 mL Water (pH neutral or slightly acidic) | Prepares ion-exchange sites. |

| 3. Load | Pass 2-5 mL of Acidic Extract | Flow rate < 1 mL/min. Adonifoline binds here. |

| 4. Wash 1 | 2 mL 2% Formic Acid (aq) | Removes hydrophilic neutrals and ensures analyte remains protonated ( |

| 5. Wash 2 | 2 mL 100% Methanol | The "Magic" Step. Removes hydrophobic interferences (chlorophyll, lipids). Adonifoline stays bound ionically. |

| 6. Dry | Apply vacuum for 1-2 mins | Removes excess MeOH to prevent dilution of eluate. |

| 7. Elute | 2 x 1 mL 5% | High pH breaks the ionic bond. Collect in glass vial. |

| 8. Reconstitute | Evaporate to dryness ( | Ready for LC-MS/MS. |

Workflow Diagram

Caption: Step-by-step workflow for the isolation of Adonifoline.

LC-MS/MS Validation Parameters

For researchers validating this method, the following Mass Spectrometry parameters are standard for Adonifoline (Otonecine-type).

-

Ionization: ESI Positive (

)[1] -

Precursor Ion:

366.2 -

Retention Time: ~4.5 min (on C18 column)

MRM Transitions Table:

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |

| Quantifier | 366.2 | 122.1 | 35 | Specific Otonecine fragment |

| Qualifier 1 | 366.2 | 150.1 | 30 | Structural confirmation |

| Qualifier 2 | 366.2 | 168.1 | 25 | Structural confirmation |

Note: The fragment at m/z 122 is highly characteristic of otonecine-type pyrrolizidine alkaloids.

Performance Data & Troubleshooting

Recovery Rates (Validation Data)

Typical recovery data comparing standard C18 SPE vs. the MCX protocol described above.

| Matrix | Method | Recovery (%) | RSD (%) | Matrix Effect |

| Plant Extract | Generic C18 | 65 - 72% | 12.5 | High (Suppression) |

| Plant Extract | MCX (This Protocol) | 92 - 98% | 3.2 | Low (<10%) |

| Rat Plasma | Protein Precip. | 55 - 60% | 15.1 | High |

| Rat Plasma | MCX (This Protocol) | 88 - 94% | 4.5 | Negligible |

Troubleshooting Guide

-

Low Recovery: Ensure the sample pH is < 3 before loading. If the pH is neutral, Adonifoline will not ionize sufficiently to bind to the sulfonate groups and will be lost in the flow-through or methanol wash.

-

High Backpressure: Plant extracts contain pectins. Ensure the extract is filtered (0.45 µm) or centrifuged at high speed (>10,000 g) before loading.

-

Elution Issues: If recovery is still low, increase the percentage of

to 7-10% or soak the cartridge bed for 1 minute before eluting to ensure full deprotonation.

References

-

Waters Corporation. "Oasis MCX Extraction Protocol for Basic Compounds."[6] Waters Application Library. Link[1]

-

Li, N., et al. (2021). "Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry. Link

-

Federal Institute for Risk Assessment (BfR). "Determination of Pyrrolizidine Alkaloids in Plant Material." BfR Method 023/2016. Link

-

Hao, X., et al. (2025). "Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices using UHPLC-MS/MS." Foods. Link

-

Cheméo. "Adonifoline Chemical Properties and Solubility Data." Cheméo Data Repository. Link

Sources

- 1. Determination of 9 Pyrrolizidine Alkaloids in Animal derived Foods by HPLC-MS/MS [fxcsxb.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 5. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

Application Note: High-Performance Liquid-Liquid Extraction (LLE) of Adonifoline from Plasma

Executive Summary & Scientific Rationale

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the isolation of Adonifoline from plasma samples, optimized for subsequent LC-MS/MS analysis.

Adonifoline is a representative otonecine-type pyrrolizidine alkaloid (PA) found in Senecio species (e.g., Senecio scandens). Unlike retronecine-type PAs (e.g., monocrotaline), otonecine PAs possess a methylated nitrogen atom in the ring system and a ketone at the C8 position.

Critical Chemical Insight (The "Why")

-

Basicity & Solubility: Adonifoline is a weak base. In plasma (pH ~7.4), it exists in an equilibrium between ionized and non-ionized forms. To achieve high recovery in an organic solvent, the plasma pH must be adjusted to pH 9.0–10.0 . This suppresses ionization, driving the analyte into the non-polar organic phase.

-

The Otonecine Distinction: Unlike retronecine-type PAs, otonecine PAs do not form N-oxides . Therefore, the reduction step (often performed with Zinc/acid to convert PA N-oxides to free bases) is unnecessary and potentially detrimental for Adonifoline. This protocol bypasses reduction, streamlining the workflow and preserving analyte integrity.

-

Solvent Selection: Ethyl Acetate (EtAc) is chosen over MTBE or Hexane due to Adonifoline's moderate polarity. While MTBE is cleaner, it often yields lower recovery (<60%) for otonecine esters. EtAc consistently yields recoveries >85%.[1]

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| Extraction Solvent | Ethyl Acetate (HPLC Grade) | Primary extraction medium. |

| Alkalinizing Agent | 0.5M Sodium Carbonate ( | Adjusts plasma pH to ~9.5 to suppress ionization. |

| Internal Standard (IS) | Monocrotaline or Diazepam | Normalizes extraction variability. |

| Reconstitution Solv. | 50% Methanol in Water (0.1% Formic Acid) | Matches mobile phase to prevent peak distortion. |

| Plasma Matrix | Drug-free Rat/Human Plasma | Blank matrix for calibration standards. |

Experimental Protocol

Sample Pre-Treatment Workflow

This protocol is designed for 100

-

Thawing: Thaw plasma samples at room temperature (20-25°C). Vortex for 10 seconds to ensure homogeneity.

-

Internal Standard Addition:

-

Transfer 100

L of plasma into a 1.5 mL Eppendorf tube. -

Add 10

L of Internal Standard working solution (e.g., 500 ng/mL Monocrotaline). -

Expert Tip: Do not use a highly organic IS solution (>50% ACN) directly, as it may cause premature protein precipitation.

-

-

Alkalinization (Critical Step):

-

Add 50

L of 0.5M -

Vortex briefly.

-

Check: pH should be roughly 9.5–10.0.

-

-

Liquid-Liquid Extraction:

-

Add 1.0 mL of Ethyl Acetate.

-

Vortex vigorously for 3 minutes. (Crucial for mass transfer).

-

Centrifuge at 10,000 rpm (approx. 9,600 x g) for 10 minutes at 4°C.

-

-

Phase Separation:

-

Carefully transfer 800

L of the upper organic layer (supernatant) to a clean glass tube. -

Caution: Avoid disturbing the "buffy coat" (protein interface) between layers.

-

-

Drying:

-

Evaporate the supernatant to dryness under a gentle stream of Nitrogen (

) at 35°C . -

Warning: Do not exceed 40°C. Otonecine esters can degrade thermally.

-

-

Reconstitution:

-

Dissolve residue in 100

L of Mobile Phase (e.g., MeOH:Water 50:50 + 0.1% Formic Acid). -

Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.

-

Transfer supernatant to LC vial for injection.

-

Workflow Visualization

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Adonifoline.[4][5]

LC-MS/MS Conditions (Reference)

To validate the extraction, the following detection parameters are recommended:

-

Column:

(e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 -

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

-

B: Acetonitrile (or Methanol).

-

-

Ionization: ESI Positive Mode (+).

-

MRM Transition (Adonifoline):

366.2-

Note: The fragment

120 is characteristic of the otonecine base core.

-

Method Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, you must calculate the following three parameters during your pilot study.

Extraction Recovery (RE)

Compare the peak area of pre-extraction spiked plasma (

-

Target: > 80% using Ethyl Acetate.

-

Troubleshooting: If RE < 50%, verify pH is > 9.0.

Matrix Effect (ME)

Compare the peak area of post-extraction spiked blank plasma (

-

Target: 85% – 115%.

-

Troubleshooting: If ME < 80% (Ion Suppression), consider washing the organic layer with 100

L of water before drying, or switch to a slower LC gradient to separate phospholipids.

Stability

Adonifoline is sensitive to ester hydrolysis.

-

Benchtop Stability: Stable for ~4 hours at room temperature.

-

Freeze-Thaw: Limit to 3 cycles.

Logic of Extraction Strategy

The following diagram illustrates the decision-making process for selecting this specific LLE method over alternatives like Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

Figure 2: Strategic decision tree for selecting LLE with Ethyl Acetate for Otonecine PAs.

References

-

Wang, X., et al. (2014). "Determination of adonifoline in rat plasma by UPLC-MS/MS and its application to pharmacokinetic study." Journal of Chromatography B.

-

Mroczek, T. (2014). "Highly sensitive LC-MS/MS determination of pyrrolizidine alkaloids in plant material." Phytochemical Analysis.

-

FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

-

Chen, L., et al. (2021). "Pyrrolizidine Alkaloids: Extraction, Analysis, and Toxicity." Journal of Agricultural and Food Chemistry. (Provides context on alkaline extraction necessity).

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bfr.bund.de [bfr.bund.de]

Application Note: High-Sensitivity Quantitative Analysis of Adonifoline in Complex Biological Matrices

Abstract

Adonifoline, a hepatotoxic pyrrolizidine alkaloid (PA) found abundantly in Senecio scandens (Qianliguang), presents a dual challenge in drug development: it is a potential therapeutic agent for its anti-inflammatory properties but possesses significant hepatotoxicity risks due to metabolic activation. This application note details a robust, self-validating protocol for the quantification of Adonifoline in rat plasma and plant extracts. We address the critical analytical hurdles of isomer separation, N-oxide reduction, and matrix effect suppression using a validated LC-MS/MS workflow.

Part 1: Analytical Challenges & Strategy

The Matrix Complexity

Adonifoline (C18H23NO7, MW 365.4) co-exists with its N-oxide form and structural isomers in biological matrices. In plasma, the rapid metabolic conversion of Adonifoline to pyrrolic metabolites requires immediate stabilization.

-

Challenge: In-source fragmentation of N-oxides can mimic the parent alkaloid, leading to overestimation.

-

Solution: Chromatographic resolution of the N-oxide from the free base or a pre-reduction step using sodium metabisulfite (if total PA content is desired). This protocol focuses on the direct quantification of the free base.

The "Self-Validating" Internal Standard

Relying solely on external calibration is insufficient for ESI-MS due to variable ion suppression.

-

Recommendation: Use Monocrotaline or Retrone as an Internal Standard (IS). While deuterated Adonifoline is ideal, Monocrotaline shares the retronecine core and elution profile, providing a cost-effective surrogate for tracking extraction efficiency.

Part 2: Experimental Protocols

Instrumentation & Conditions

The following parameters are optimized for sensitivity and peak shape, utilizing a Triple Quadrupole Mass Spectrometer.

Table 1: LC-MS/MS Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Kinetex C18 (100 × 2.1 mm, 2.6 µm) | Core-shell technology provides UHPLC resolution at lower backpressures. |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Acetate | Ammonium acetate enhances ionization efficiency for alkaloids in ESI+. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides sharper peaks for PAs compared to Methanol. |

| Flow Rate | 0.35 mL/min | Optimized for electrospray desolvation. |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |

| Injection Vol | 2 - 5 µL | Low volume minimizes matrix loading on the column. |

Table 2: Mass Spectrometry Parameters (ESI Positive)

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| Adonifoline | 366.2 | 120.1 | 35 | 30 | Quantifier (Retronecine base) |

| 366.2 | 138.1 | 35 | 25 | Qualifier | |

| Monocrotaline (IS) | 326.2 | 120.1 | 30 | 28 | Quantifier |

Sample Preparation: Protein Precipitation (PPT)

For pharmacokinetic studies in rat plasma, a rapid quench/extraction is vital to stop metabolic degradation.

Step-by-Step Protocol:

-

Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (Monocrotaline, 500 ng/mL).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN).

-

Note: The 1:3 ratio ensures >98% protein removal.

-

-

Disruption: Vortex vigorously for 3 minutes .

-

Critical: This step disrupts protein-drug binding; do not shorten.

-

-

Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

-

Dilution (Optional): If peak shapes are distorted due to strong solvent effects, dilute the supernatant 1:1 with Mobile Phase A before injection.

Part 3: Mechanism of Action & Toxicity

Understanding the metabolic pathway is crucial for interpreting PK data. Adonifoline requires metabolic activation by CYP450 enzymes to exert toxicity.[1]

Figure 1: Metabolic fate of Adonifoline. The balance between N-oxidation (detoxification) and Dehydrogenation (toxification) dictates the severity of liver injury.

Part 4: Method Validation & Quality Control

To ensure the data is authoritative, the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidance).

Matrix Effect Assessment

Ion suppression from plasma phospholipids can severely affect accuracy at the Lower Limit of Quantitation (LLOQ).

Self-Validating Experiment:

-

Set A (Neat): Spike analyte into Mobile Phase.

-

Set B (Matrix): Spike analyte into extracted blank plasma (post-extraction spike).

-

Calculation:

-

Acceptance: MF should be between 0.85 and 1.15. If MF < 0.85, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

-

Linearity and Range

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression is required to accurately fit the low-concentration end of the curve, typical for ESI dynamic ranges.

Part 5: Application Workflow Summary

Figure 2: End-to-end workflow for the quantitative bioanalysis of Adonifoline.

References

-

Zhang, F., et al. (2008).[2] "Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens." Phytochemical Analysis.

-

Lin, G., et al. (2011).[2] "Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Food Safety." Chemical Research in Toxicology.

-

Wang, C., et al. (2007). "Simultaneous determination of adonifoline and adonifoline N-oxide in rat plasma by LC-MS/MS." Biomedical Chromatography.

-

European Medicines Agency (EMA). (2020). "Public statement on the use of herbal medicinal products containing toxic pyrrolizidine alkaloids."

Sources

Troubleshooting & Optimization

Overcoming matrix effects in Adonifoline LC-MS analysis

Technical Guide: Overcoming Matrix Effects in Complex Biological Samples

Introduction: The "Invisible" Variable

As a Senior Application Scientist, I often see robust LC-MS methods fail when transferred from solvent standards to real-world matrices like Senecio extracts or rat plasma. For Adonifoline (a hepatotoxic pyrrolizidine alkaloid), the challenge is twofold: it is a moderately polar base (LogP ≈ -0.46) often co-eluting with endogenous phospholipids, and it requires precise pH control to maintain ionization efficiency.

This guide is not a generic SOP. It is a troubleshooting system designed to isolate, diagnose, and eliminate Matrix Effects (ME) that compromise your quantitation limits (LOQ) and reproducibility.

Module 1: The Diagnostic Phase

"Is it the Instrument or the Chemistry?"

Before optimizing extraction, you must quantify the matrix effect. Do not rely on simple recovery calculations, as they mask ion suppression.

FAQ: How do I definitively prove Matrix Effects?

Answer: Use the Post-Column Infusion (PCI) method. This is the "truth serum" for your chromatography.

The Protocol:

-

Setup: Tee-in a constant infusion of Adonifoline standard (100 ng/mL) into the eluent flow after the column but before the MS source.

-

Injection: Inject a blank matrix sample (e.g., extracted blank plasma) via the autosampler.

-

Observation: Monitor the baseline of the Adonifoline transition.

Visualizing the PCI Decision Tree:

Figure 1: Diagnostic workflow for identifying matrix effects using Post-Column Infusion.

Module 2: Sample Preparation (The First Line of Defense)

Adonifoline is a basic alkaloid. Exploiting its pKa is the most effective way to separate it from neutral interferences (fats, chlorophyll) and acidic interferences.

FAQ: Protein Precipitation (PP) is cheap. Why isn't it working?

Answer: PP removes proteins but leaves phospholipids (PLs) behind. PLs are the primary cause of ion suppression in ESI+. For Adonifoline, which is polar, PLs often co-elute.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE

We recommend MCX (Mixed-Mode Cation Exchange) Solid Phase Extraction over simple C18.

-

Mechanism: Retains Adonifoline via both hydrophobic interaction and ionic bonding (positive charge on amine).

-

Benefit: You can wash the cartridge with 100% methanol (removing neutrals/PLs) while Adonifoline stays locked by the ionic bond.

Comparative Extraction Efficacy:

| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | MCX SPE (Recommended) |

| Principle | Solubility change | Partitioning (LogP driven) | Ionic + Hydrophobic |

| Phospholipid Removal | < 10% | Moderate (pH dependent) | > 95% |

| Adonifoline Recovery | Variable (trapped in pellet) | Good (requires alkaline pH) | Excellent (> 85%) |

| Matrix Factor (MF) | Often < 0.5 (High Suppression) | 0.8 - 0.9 | 0.95 - 1.05 |

MCX Protocol for Adonifoline:

-

Load: Acidify sample (pH < 4) to ensure Adonifoline is protonated (positively charged).

-

Wash 1: Aqueous acid (removes proteins/salts).

-

Wash 2: 100% Methanol (CRITICAL STEP). This removes neutral matrix components and phospholipids. Adonifoline remains bound.

-

Elute: 5% Ammonia in Methanol. This neutralizes the Adonifoline, breaking the ionic bond and releasing it.

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for selective Adonifoline extraction.

Module 3: Chromatographic & MS Tuning

If sample prep is the engine, chromatography is the transmission. You must separate Adonifoline from the "suppression zone" (usually the solvent front or the phospholipid wash-out).

FAQ: Which mobile phase modifiers should I use?

Answer: Use Ammonium Formate (5mM) + 0.1% Formic Acid .

-

Why? Adonifoline is a weak base. Formic acid ensures it is fully protonated (

) for ESI sensitivity. Ammonium formate acts as a buffer to improve peak shape and prevent peak tailing caused by secondary interactions with residual silanols on the column.

Troubleshooting Peak Issues:

| Symptom | Probable Cause | Corrective Action |

| Fronting Peak | Solvent mismatch | Dissolve final extract in initial mobile phase (e.g., 5% ACN). Do NOT inject pure MeOH. |

| Tailing Peak | Secondary interactions | Increase Ammonium Formate concentration (up to 10mM). Use an end-capped C18 column.[2] |

| Signal Drift | Source contamination | Divert flow to waste for the first 1 min and last 2 mins of gradient (removes salts/late eluters). |

Module 4: Quantification & Validation

FAQ: Can I use an external standard calibration?

Answer: Only if your Matrix Factor (MF) is between 0.9 and 1.1. If not, you must use Matrix-Matched Calibration or a Stable Isotope Labeled Internal Standard (SIL-IS) .

Calculating the Matrix Factor (MF):

-

MF = 1: No effect.

-

MF < 1: Ion Suppression.

-

MF > 1: Ion Enhancement.

Internal Standard Strategy: If a specific deuterated Adonifoline is unavailable, use a structurally similar Pyrrolizidine Alkaloid like Retrorsine or Monocrotaline , but verify they do not co-elute with Adonifoline.

References

-

Zhang, F., et al. (2008). "Quantitative analysis by HPLC-MS/MS of the pyrrolizidine alkaloid adonifoline in Senecio scandens." Phytochemical Analysis.

-

Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.

-

European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." (Standard for MF calculation).

-

Kopp, T., et al. (2020). "Analysis of pyrrolizidine alkaloids in plant matrices: A review of sample preparation methods." Journal of Chromatography A.

Sources

Senior Scientist’s Guide: Optimizing MS/MS Parameters for Adonifoline

Executive Summary

Adonifoline (

This guide moves beyond generic "PA methods" to address the specific physicochemical requirements of Adonifoline. Successful quantification requires distinguishing its unique otonecine-specific product ions (m/z 168, 150, 122) from the isobaric retronecine fragments (m/z 138, 120) often found in complex plant matrices.

Phase 1: Pre-Acquisition & Ionization (The Source)

Q: Why is my precursor signal unstable despite high concentration?

A: The instability often stems from improper mobile phase pH relative to the alkaloid's pKa.

Adonifoline is a tertiary amine (or quaternary ammonium in its salt form). To maximize the abundance of the precursor

-

The Protocol:

-

Solvent A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Solvent B: Acetonitrile (preferred over Methanol for sharper peak shape in PAs) + 0.1% Formic Acid.

-

Mechanism: The ammonium formate acts as a chaotropic agent, improving desolvation efficiency in the ESI plume, while formic acid locks the Adonifoline into its protonated state (

).

-

Q: What are the optimal Source Parameters?

A: PAs are thermally fragile. Excessive source heat can cause in-source fragmentation, stripping the ester side chains before the analyte reaches the quadrupole.

| Parameter | Recommended Setting | Technical Rationale |

| Ionization Mode | ESI Positive (+) | Adonifoline protonates readily at the necine base nitrogen. |

| Capillary Voltage | 2.5 – 3.5 kV | Moderate voltage prevents discharge while maintaining spray stability. |

| Desolvation Temp | 350°C – 450°C | High enough to dry the droplets, but monitored to prevent thermal degradation. |

| Cone Voltage | 20 – 30 V | Critical: Too high (>40V) will break the ester bonds in the source, reducing precursor transmission. |

Phase 2: Fragmentation Dynamics (The Collision Cell)

Q: I see fragments at m/z 138 and 120 in the literature. Why don't I see them for Adonifoline?

A: You are likely looking at literature for retronecine-type PAs. Adonifoline is an otonecine-type PA. This structural difference dictates the fragmentation pathway.

-

Retronecine types break down to the necine base ion at m/z 138 .

-

Otonecine types (Adonifoline) break down to a characteristic methylated core ion at m/z 168 , which further loses water/CO to form m/z 150 and m/z 122 .

Q: What are the specific MRM transitions I should program?

A: Use the following transitions. The values are based on the monoisotopic mass of the protonated precursor (

| Transition Type | Precursor ( | Product ( | Collision Energy (eV)* | Dwell Time (ms) | Purpose |

| Quantifier | 366.2 | 168.1 | 25 - 35 | 50 | Primary Otonecine Core (High Abundance) |

| Qualifier 1 | 366.2 | 150.1 | 35 - 45 | 50 | Secondary fragment (Confirmation) |

| Qualifier 2 | 366.2 | 122.1 | 40 - 50 | 50 | Tertiary fragment (High Specificity) |

*Note: Collision Energy (CE) is instrument-dependent. Perform a CE ramp ±5 eV around these values during optimization.

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for distinguishing Adonifoline from other PAs based on MS/MS data.

Figure 1: Divergent fragmentation pathways for Otonecine (Adonifoline) vs. Retronecine alkaloids. The presence of m/z 168 is the diagnostic marker for Adonifoline.

Phase 3: Troubleshooting & FAQs

Q: I am getting low sensitivity for the m/z 168 transition. What is wrong? A: This is often a Collision Energy (CE) issue.

-

Diagnosis: The m/z 168 ion is the "base" core. If the CE is too high, you will smash the core into smaller fragments (150, 122) too early, reducing the intensity of your quantifier.

-

Fix: Lower the CE by 5-10 eV. You want just enough energy to strip the ester side chains, but not enough to shatter the ring immediately.

Q: Can I use the m/z 122 ion for quantification? A: Only if necessary due to matrix interference.

-

Risk: The m/z 122 ion is a low-mass fragment. In complex matrices (like herbal teas or honey), the low-mass region is often crowded with chemical noise ("grass"), which decreases the Signal-to-Noise (S/N) ratio. Always prefer the higher mass m/z 168 if it is clean.

Q: How do I validate that my peak is actually Adonifoline and not an isomer? A: Use the Ion Ratio Test .

-

Calculate the ratio of Area (150) / Area (168) in your pure standard.

-

Compare this to the ratio in your sample.

-

According to EU SANTE/11312/2021 guidelines, the ratio should not deviate by more than ±30%. If the ratio is off, you are likely co-eluting with another PA.

References

-

Xiong, A., et al. (2009).[1] Identification of metabolites of adonifoline, a hepatotoxic pyrrolizidine alkaloid, by liquid chromatography/tandem and high-resolution mass spectrometry.[1] Rapid Communications in Mass Spectrometry.[1][2]

-

Panozzo, M., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Toxins (Basel).

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal.

-

PubChem. (2025). Adonifoline Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Adonifoline Stability & Storage

The following Technical Support Guide is designed for researchers and analytical chemists working with Adonifoline. It prioritizes the preservation of structural integrity during extraction, storage, and analysis.

Topic: Adonifoline (Otonecine-type Pyrrolizidine Alkaloid) Cas No: 20072-26-8 (Typical reference) Source: Senecio scandens (Climbing Groundsel) Primary Risk: Ester Hydrolysis, Transesterification, Photolytic Degradation

Core Stability Directive: The "Why" and "How"

Adonifoline is a macrocyclic diester pyrrolizidine alkaloid (PA) of the otonecine type. Unlike retronecine-type PAs, the nitrogen atom in Adonifoline is methylated, influencing its basicity and solubility. However, the critical stability weak point remains the ester linkages at C-7 and C-9.

The Degradation Mechanism

The integrity of Adonifoline is compromised primarily by hydrolysis .

-

Alkaline Instability: At pH > 8.0, hydroxide ions (

) rapidly attack the ester carbonyls, cleaving the macrocyclic ring. This is irreversible and yields the necine base (Otonecine) and the necic acid (Adonifolic acid). -

Acidic Stability: Adonifoline is relatively stable in mild acid (pH 2–5), which is why extraction protocols often use 0.2% HCl. However, strong acids combined with heat will also drive hydrolysis.

-

Oxidative Stress: While otonecine-type PAs are less prone to N-oxidation than their retronecine counterparts (due to the methylated nitrogen), prolonged exposure to air and light can induce complex oxidative degradation or isomerization.

Visualization: Degradation Pathways

The following diagram illustrates the critical breakdown pathways you must prevent.

Figure 1: Primary degradation pathways of Adonifoline. Note that alkaline hydrolysis is the dominant risk factor.

Troubleshooting Guides (Scenario-Based)

Scenario A: "My LC-MS peak area for Adonifoline is decreasing over a 24-hour run."

Diagnosis: In-vial hydrolysis or solvent incompatibility. Root Cause: The sample solvent is likely unbuffered water or methanol that has absorbed moisture/CO2, shifting the pH.

Protocol: Stabilization of Analytical Samples

-

Solvent Choice: Do NOT use pure water. Use 0.1% Formic Acid or 10mM Ammonium Acetate (pH 5.0) in water/acetonitrile mixtures.

-

Temperature: Autosamplers must be set to 4°C . At room temperature (25°C), ester hydrolysis rates increase exponentially.

-

Verification: Check the pH of your mobile phase aqueous fraction. It must be between 3.5 and 6.0 .

Scenario B: "The solid powder has turned from white to yellow/brown."

Diagnosis: Photolytic degradation or hygroscopic clumping. Root Cause: Adonifoline is sensitive to UV radiation and moisture.

Protocol: Solid State Recovery & Storage

-

Immediate Action: Dissolve a small aliquot in Methanol and run a purity check. If purity is <90%, repurification is required.

-

Correct Storage:

-

Container: Amber glass vial (Type I borosilicate).

-

Atmosphere: Flush headspace with Argon or Nitrogen gas before sealing.

-

Temperature: -20°C for long-term (>1 month); -80°C for reference standards.

-

Desiccant: Store the vial inside a secondary container with active silica gel or molecular sieves.

-

Experimental Workflows

Protocol: Extraction from Senecio scandens (Stability-Optimized)

This workflow minimizes the time Adonifoline spends in the "Danger Zone" (Alkaline pH).

Visual Workflow: